molecular formula C8H11NO3S B3102949 4-Hydroxy-3,N-dimethyl-benzenesulfonamide CAS No. 1429034-25-2

4-Hydroxy-3,N-dimethyl-benzenesulfonamide

Cat. No.: B3102949
CAS No.: 1429034-25-2
M. Wt: 201.25 g/mol
InChI Key: LRKRVADZMHBSAD-UHFFFAOYSA-N
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Description

4-Hydroxy-3,N-dimethyl-benzenesulfonamide (CAS 1429034-25-2) is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.25 g/mol . This compound belongs to the benzenesulfonamide class, a cornerstone scaffold in medicinal and organic chemistry known for its versatile physicochemical properties and biological activity . The sulfonamide group (-SO₂NH-) acts as a key pharmacophore, enabling interactions with a diverse range of biological targets, such as enzymes and receptors . While specific published research on this exact molecule is limited, its structural features provide a valuable template for scientific investigation . The molecule contains both a hydrophilic phenolic hydroxyl group and a lipophilic aromatic ring, a combination that can be optimized to improve pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME) in derivative compounds . Benzenesulfonamide derivatives are historically significant and have been extensively developed into various pharmaceuticals, including carbonic anhydrase inhibitors, diuretics, hypoglycemic agents, and antibiotics . Researchers can utilize this particular substituted benzenesulfonamide as a building block or lead compound for Structure-Activity Relationship (SAR) studies, guiding the rational design of more effective therapeutic agents . Please note: This product is intended for research applications and is labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-N,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6-5-7(3-4-8(6)10)13(11,12)9-2/h3-5,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKRVADZMHBSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Approaches to the Synthesis of 4 Hydroxy 3,n Dimethyl Benzenesulfonamide and Its Structural Analogues

Synthetic Strategies for the Benzenesulfonamide (B165840) Core

The construction of the central benzenesulfonamide structure is a critical step for which several reliable synthetic methodologies have been established.

A traditional and widely practiced method for forming the S(O)₂–N bond is through the amination of arylsulfonyl chlorides. nih.gov This two-step process typically begins with the electrophilic substitution of a suitable aromatic precursor, such as o-cresol (B1677501) or its protected ether form, using a sulfonating agent like chlorosulfonic acid to generate the corresponding sulfonyl chloride. The intermediate sulfonyl chloride is then reacted with a primary or secondary amine, in this case, methylamine, to yield the desired sulfonamide.

More recent innovations aim to streamline this process. For instance, a one-pot method has been developed that leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids directly into sulfonyl chlorides, which are then aminated in the same reaction vessel without the need for isolating the intermediate. acs.orgnih.gov This approach avoids the pre-functionalization of the starting materials and is applicable to a wide range of aryl and heteroaryl substrates. acs.orgnih.gov

Table 1: Comparison of Sulfonylation/Amination Strategies

Strategy Starting Material Key Reagents Intermediate Key Advantages
Classical Route Substituted Benzene (B151609) (e.g., o-cresol derivative) 1. Chlorosulfonic Acid2. Amine (e.g., Methylamine) Arylsulfonyl chloride Well-established, reliable for many substrates.

| Decarboxylative Route | Aromatic Carboxylic Acid | Copper(II) catalyst, SO₂, Amine | Arylsulfonyl chloride (in situ) | One-pot procedure, avoids pre-functionalization. acs.orgnih.gov |

Reductive amination offers an alternative pathway for constructing complex sulfonamides by forming the C-N bond adjacent to the sulfonamide group. This method is particularly useful for synthesizing chiral sulfonamides from prochiral ketones. Asymmetric reductive amination of ketones with poorly nucleophilic sulfonamides has been achieved using nickel catalysts in the presence of titanium alkoxide. nih.govresearchgate.net Formic acid is often employed as a safe and economical hydrogen source for the reduction. nih.govresearchgate.net This protocol is effective for a broad range of ketones, including enolizable and biaryl ketones, affording the corresponding chiral sulfonamides with high enantiomeric excess. nih.govresearchgate.net

The reaction proceeds via the formation of an intermediate imine (or enamine), which is then asymmetrically reduced by the chiral nickel hydride complex. The choice of solvent can influence reaction rates, but the diastereoselectivity often remains independent of the solvent. researchgate.net

Table 2: Examples of Asymmetric Reductive Amination for Sulfonamide Synthesis

Ketone Substrate Amine Source Catalyst System Reductant Product Type Ref.
Various Aryl Ketones Sulfonamides Nickel / Chiral Diphosphines Formic Acid Chiral N-alkylated Sulfonamides nih.gov
Enolizable Ketones Sulfamates Nickel / Titanium Alkoxide Formic Acid Chiral Cyclized Sulfamates researchgate.net

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to complex molecules from simple starting materials. aip.org These reactions are advantageous from both economic and environmental perspectives. The Mannich-base reaction, a classic example of an MCR, is extensively used for synthesizing β-amino carbonyl compounds and has been adapted for creating novel benzenesulfonamide derivatives. aip.org In a typical setup, a sulfonamide, an aldehyde, and a ketone can be condensed in a one-pot reaction to yield structurally diverse sulfonamides. aip.org

Another approach involves isocyanide-based multicomponent reactions. In an environmentally benign method, a zwitterion generated from dialkyl acetylenedicarboxylate (B1228247) and an isocyanide reacts with a sulfonamide in water to produce complex bifunctional sulfonamide-amide derivatives without the need for a catalyst. rsc.org

Table 3: Multicomponent Reactions for Sulfonamide Synthesis

Reaction Type Components Solvent Key Feature Product Class Ref.
Mannich Reaction Sulfonamide, Aldehyde, Ketone Ethanol/1,4-dioxane C-C and C-N bond formation in one pot. β-Amino Carbonyl Sulfonamides aip.org

| Isocyanide-based MCR | Sulfonamide, Isocyanide, Dialkyl Acetylenedicarboxylate | Water | Catalyst-free, green synthesis. | Ketenimine Sulfonamides | rsc.org |

Functionalization and Diversification of the 4-Hydroxy-3,N-dimethyl-benzenesulfonamide Scaffold

Once the core structure is assembled, further diversification can be achieved by modifying the existing functional groups on the scaffold.

The aromatic ring of phenols and their derivatives is activated towards electrophilic aromatic substitution. libretexts.org The hydroxyl group is a strong activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-director. Conversely, the benzenesulfonamide group is a deactivating, meta-directing group. In the this compound scaffold, the positions on the aromatic ring are influenced by the combined electronic effects of these substituents.

Electrophilic substitution reactions such as nitration (using nitric acid and sulfuric acid) or halogenation can be used to introduce new functional groups. chemicalbook.com The strong directing effect of the hydroxyl group would likely favor substitution at the positions ortho and para to it (positions 2 and 6). The outcome of such reactions depends on carefully controlled conditions to achieve regioselectivity and avoid polysubstitution. For instance, the synthesis of 4-hydroxy-3-nitrobenzenesulfonamide (B1265787) involves a multi-step process that includes nitration of a protected phenol (B47542) derivative. chemicalbook.com

The phenolic hydroxyl group is a versatile handle for chemical modification. libretexts.orgyoutube.com It can be readily transformed into other functional groups, allowing for the attachment of various side chains and the modulation of the molecule's physicochemical properties.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. Deprotonation of the phenol with a base (e.g., NaOH, K₂CO₃) generates a phenoxide anion, which is a potent nucleophile. libretexts.orgprepchem.com This phenoxide can then react with an alkyl halide or another suitable electrophile to form an ether linkage. For example, N,N-dimethyl-4-hydroxybenzenesulfonamide can be reacted with 4-fluorophenyl phenyl sulfone in the presence of NaOH to yield N,N-Dimethyl-4-(4-(phenylsulfonyl)phenoxy)benzenesulfonamide. prepchem.com

Esterification: Phenols can react with acyl chlorides or acid anhydrides to form phenyl esters. libretexts.orgyoutube.com This reaction introduces an ester functionality, which can serve as a key structural element or as a prodrug moiety.

Sulfation: The hydroxyl group can also undergo sulfation. Chemical sulfation can be achieved using SO₃ complexes, such as SO₃·pyridine, to produce sulfate (B86663) esters. nih.govmdpi.com This transformation is relevant in the context of metabolite synthesis. nih.gov

Table 4: Summary of Compounds Mentioned

Compound Name
This compound
o-cresol
Chlorosulfonic acid
Methylamine
4-hydroxy-3-nitrobenzenesulfonamide
N,N-dimethyl-4-hydroxybenzenesulfonamide
4-fluorophenyl phenyl sulfone
N,N-Dimethyl-4-(4-(phenylsulfonyl)phenoxy)benzenesulfonamide
Dialkyl acetylenedicarboxylate

Derivatization of the Sulfonamide Nitrogen

The derivatization of the sulfonamide nitrogen is a critical step in the synthesis of N-substituted benzenesulfonamides, including this compound and its analogues. These modifications are essential for modulating the physicochemical and biological properties of the molecule. Common strategies involve N-alkylation and N-arylation, which can be achieved through various catalytic and non-catalytic methods.

One prevalent method for introducing alkyl groups, such as the N-methyl group in the target compound, is through N-alkylation reactions. Traditional methods often rely on the use of alkyl halides in the presence of a base. However, more recent advancements have focused on greener and more efficient catalytic approaches. For instance, the use of alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen autotransfer" reactions represents a more atom-economical approach. Manganese(I) PNP pincer complexes have been demonstrated to be effective catalysts for the N-alkylation of a wide range of aryl and alkyl sulfonamides with primary alcohols, yielding mono-N-alkylated products in excellent yields. organic-chemistry.org Another approach involves the use of methanol (B129727) for N-methylation, catalyzed by ruthenium complexes like [(p-cymene)Ru(2,2'-bpyO)(H2O)], which tolerates a variety of sensitive functional groups. organic-chemistry.org

For the synthesis of N-aryl sulfonamides, transition-metal-catalyzed cross-coupling reactions are frequently employed. Nickel-catalyzed C-N cross-coupling reactions, for example, have been developed for the arylation of weakly nucleophilic N-arylsulfonamides with aryl bromides. organic-chemistry.org This method avoids the need for additional ligands and is compatible with a range of electron-rich and electron-deficient aryl and heteroaryl bromides. organic-chemistry.org Another transition-metal-free approach involves the use of o-silylaryl triflates in the presence of cesium fluoride (B91410) for the N-arylation of sulfonamides. organic-chemistry.org

Furthermore, derivatization can be achieved for analytical purposes. For instance, methylation of the sulfonamide nitrogen using (trimethylsilyl)diazomethane has been optimized for compound-specific isotope analysis, allowing for the tracing of sulfonamides in the environment. nih.gov While this is for analytical detection, the underlying chemical transformation is a key derivatization of the sulfonamide nitrogen. nih.gov

These derivatization techniques are summarized in the table below, highlighting the versatility available for synthesizing a library of structural analogues based on the benzenesulfonamide scaffold.

Derivatization MethodCatalyst/ReagentSubstratesProduct TypeRef
N-AlkylationMn(I) PNP pincer complexSulfonamides, AlcoholsMono-N-alkylated sulfonamides organic-chemistry.org
N-Methylation[(p-cymene)Ru(2,2'-bpyO)(H2O)]Sulfonamides, MethanolN-methylated sulfonamides organic-chemistry.org
N-ArylationNi(cod)(DQ)N-arylsulfonamides, Aryl bromidesN,N-diarylsulfonamides organic-chemistry.org
N-Arylation (Metal-free)o-silylaryl triflates, CsFSulfonamides, AminesN-aryl sulfonamides organic-chemistry.org
N-Methylation (Analytical)(trimethylsilyl)diazomethaneSulfonamidesN-methylated sulfonamides nih.gov

Advancements in Stereoselective and Green Synthesis Relevant to Benzenesulfonamides

Recent progress in synthetic organic chemistry has emphasized the development of stereoselective and environmentally benign methods for preparing complex molecules, including benzenesulfonamides and their derivatives. These advancements aim to reduce waste, avoid hazardous reagents, and provide access to enantiomerically pure compounds.

Green Synthesis Approaches:

Green chemistry principles have driven the innovation of several sustainable methods for sulfonamide synthesis. One notable advancement is the use of mechanochemistry, which involves solvent-free reactions conducted in a ball mill. rsc.org This approach offers a one-pot, double-step procedure for synthesizing sulfonamides from disulfides via tandem oxidation-chlorination followed by amination. rsc.org The method is cost-effective, environmentally friendly, and utilizes reagents like solid sodium hypochlorite. rsc.org

The replacement of volatile and toxic organic solvents with sustainable alternatives is another key area of green synthesis. Methods have been developed that utilize water, ethanol, glycerol, or deep eutectic solvents (DES) for the synthesis of sulfonamides from thiols. rsc.orgresearchgate.net For example, sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) serves as an efficient oxidant for the in-situ conversion of thiols to sulfonyl chlorides, which then react with amines to form sulfonamides in these green solvents. rsc.orgresearchgate.net The workup for such processes is often simplified to filtration, minimizing waste generation. rsc.org

Photoredox catalysis has also emerged as a powerful green tool for sulfonamide synthesis. acs.org Synergistic photoredox and copper catalysis can be used to construct sulfonamides from aryl radical precursors, various amines, and a sulfur dioxide source at room temperature. acs.orgthieme-connect.com This single-step process is notable for its broad substrate scope, including traditionally less reactive electron-deficient amines, and its mild reaction conditions. acs.orgthieme-connect.com Dual copper and visible-light catalysis has also been employed for the S(O)₂–N coupling of arylsulfinic acids and aryl azides under redox-neutral conditions, providing an alternative to classical nucleophilic substitution pathways. nih.gov

Stereoselective Synthesis:

While this compound is not chiral, the synthesis of chiral structural analogues is of significant interest. Stereoselective methods are crucial for producing single-enantiomer drugs, as different enantiomers can have vastly different pharmacological activities.

Advancements in this area include stereoretentive approaches to synthesizing sp³-enriched secondary sulfonamides that bear an asymmetric center alpha to the sulfur atom. organic-chemistry.org One such method relies on the electrophilic amination of stereochemically pure sulfinates using N-alkylhydroxylamine sulfonic acids. This process tolerates various functional groups and proceeds with retention of stereochemistry. organic-chemistry.org Another strategy involves the synthesis of α-C-chiral primary sulfonamides from heterocyclic thioethers and sulfones, which serve as precursors to α-chiral sulfinates. These sulfinates can then be treated with hydroxylamine (B1172632) sulfonate to yield the desired sulfonamides with retention of stereochemical purity. organic-chemistry.org

These advanced synthetic strategies provide efficient, sustainable, and selective routes to a wide array of benzenesulfonamide structures, enabling the exploration of their potential in various scientific fields.

AdvancementMethodKey FeaturesRelevanceRef
Green Synthesis MechanochemistrySolvent-free, one-pot, cost-effective, metal-free.Reduces environmental impact and simplifies purification. rsc.org
Green Synthesis Sustainable SolventsUse of water, EtOH, glycerol, or DES; simple filtration workup.Eliminates hazardous organic solvents and minimizes waste. rsc.orgresearchgate.net
Green Synthesis PhotocatalysisMild conditions (room temp), broad substrate scope, single-step process.High functional group tolerance, applicable to electron-deficient amines. acs.orgthieme-connect.comnih.gov
Stereoselective Stereoretentive AminationStarts from stereopure sulfinates; retention of configuration.Access to enantiomerically pure α-chiral secondary sulfonamides. organic-chemistry.org
Stereoselective From Chiral SulfinatesSynthesis of α-C-chiral primary sulfonamides.Provides chiral building blocks for complex analogues. organic-chemistry.org

Comprehensive Spectroscopic and Structural Elucidation of 4 Hydroxy 3,n Dimethyl Benzenesulfonamide

Electronic Absorption and Emission Spectroscopy for Optoelectronic Characterization

A comprehensive search of available scientific literature and chemical databases did not yield specific experimental data on the electronic absorption and emission properties of 4-Hydroxy-3,N-dimethyl-benzenesulfonamide. Consequently, a detailed analysis of its electronic transitions, absorption maxima, and band gap energies based on experimental evidence cannot be provided at this time.

Analysis of Electronic Transitions and Absorption Maxima

There is no publicly available experimental data detailing the electronic transitions or the absorption maxima (λmax) for this compound. To determine these properties, experimental analysis using UV-Vis spectroscopy would be required. Such an analysis would reveal the wavelengths at which the molecule absorbs light, providing insight into the energy differences between its electronic states.

Investigation of Band Gap Energies and Optical Properties

Without experimental absorption data, the optical band gap energy of this compound cannot be determined. The investigation of its optical properties, which are crucial for assessing its potential in optoelectronic applications, is therefore not possible based on the currently available information.

X-ray Crystallography for Definitive Solid-State Structure Determination

A search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. As a result, a definitive determination of its solid-state structure, including precise geometric parameters and supramolecular interactions, is not currently feasible. While the structures of related sulfonamide compounds have been reported, this information cannot be directly extrapolated to the target molecule due to the strict focus of this article. nih.govnsf.govresearchgate.net

Geometric Parameters and Bond Angles

Specific bond lengths, bond angles, and torsion angles for this compound have not been experimentally determined and reported. X-ray crystallography would be the definitive method to obtain these parameters, which are fundamental to understanding the molecule's three-dimensional conformation.

Supramolecular Interactions and Crystal Packing

Information regarding the supramolecular interactions, such as hydrogen bonding, and the crystal packing arrangement of this compound is not available in the absence of crystallographic data. The nature of these interactions is critical in determining the bulk properties of the material in the solid state. For other sulfonamides, N—H⋯O hydrogen bonds are common and lead to the formation of supramolecular chains or dimers. nih.govresearchgate.netmdpi.com However, the specific interactions for the title compound remain uncharacterized.

Theoretical and Computational Chemistry Applied to 4 Hydroxy 3,n Dimethyl Benzenesulfonamide Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profilingresearchgate.netresearchgate.netscispace.comepa.govchemrxiv.orgresearchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. nih.gov By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance of accuracy and computational efficiency, making it ideal for studying complex sulfonamides. nih.govresearchgate.net

Quantum Mechanical Optimization of Molecular Geometrieschemrxiv.org

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the 4-Hydroxy-3,N-dimethyl-benzenesulfonamide molecule. This is achieved through quantum mechanical geometry optimization, typically using DFT methods like B3LYP combined with a suitable basis set such as 6-31G(d,p) or 6-311++G(d,p). mkjc.innih.govresearchgate.net The process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.

The resulting optimized geometry provides critical data on the molecule's structural parameters. For sulfonamide derivatives, key parameters include the S-O and S-N bond lengths, the dihedral angle between the benzene (B151609) ring and the sulfonamide group, and the orientation of the N-methyl and 3-methyl groups. mkjc.in These calculated parameters can be compared with experimental data from X-ray crystallography, where available, to validate the computational model. mkjc.innih.gov

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
S=O1.42 - 1.44-
S-N1.62 - 1.65-
S-C (aryl)1.76 - 1.78-
O-S-O-118 - 121
N-S-C-105 - 108
C-S-O-107 - 110

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)epa.govchemrxiv.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more polarizable and more reactive. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed across the sulfonamide group and the aromatic system. nih.govnih.gov

ParameterFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOChemical reactivity, kinetic stability
Ionization Potential (I)-EHOMOElectron-donating ability
Electron Affinity (A)-ELUMOElectron-accepting ability
Electronegativity (χ)(I + A) / 2Tendency to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Measure of polarizability and reactivity

Prediction of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mkjc.inresearchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface.

Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. chemrxiv.org

Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the hydroxyl H). chemrxiv.org

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonyl (SO₂) and hydroxyl (OH) groups, representing likely sites for hydrogen bonding and electrophilic interactions. mkjc.inresearchgate.net Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. chemrxiv.org

Advanced Population Analysis (NBO, NPA) for Charge Distribution and Intermolecular Interactionsresearchgate.netresearchgate.net

While MEP provides a qualitative view, methods like Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) offer a quantitative description of charge distribution and bonding interactions. researchgate.netresearchgate.net

Assessment of Electronic Delocalization and Conjugationresearchgate.netscispace.com

NBO analysis transforms the complex, delocalized molecular orbitals into localized "natural" bond orbitals, representing lone pairs, core pairs, and bonding pairs. This allows for the study of charge transfer and delocalization effects through the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netnih.gov

Quantification of Interatomic Charge Transfer

Natural Population Analysis (NPA) provides a method for calculating the atomic charges within a molecule based on the NBO framework. researchgate.net Unlike other methods like Mulliken charges, NPA charges are less sensitive to the basis set used in the calculation and provide a more chemically intuitive picture of the electron distribution. researchgate.net

By quantifying the charge on each atom of this compound, NPA can pinpoint the most electropositive and electronegative centers. This data is vital for understanding intermolecular interactions, such as hydrogen bonding, and for parameterizing molecular mechanics force fields for further simulations. The analysis would quantify the negative charge on the oxygen atoms and the positive charge on the sulfur atom and the acidic hydrogens, reflecting the polar nature of the sulfonamide and hydroxyl groups. researchgate.net

Computational Spectroscopy for Spectral Interpretation and Validation

Computational spectroscopy is a vital tool for the interpretation and validation of experimental spectra. By simulating spectra from first principles, researchers can assign specific molecular vibrations and electronic transitions to observed spectral features.

The simulation of vibrational spectra, such as Infrared (IR) and Raman, is commonly performed using Density Functional Theory (DFT) calculations. cardiff.ac.uk These simulations provide the vibrational frequencies and intensities of a molecule's normal modes. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in combination with basis sets like 6-31G* or 6-311++G** are frequently employed for this purpose. nih.govscifiniti.com The computed vibrational wavenumbers are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; therefore, they are typically scaled by an empirical factor (e.g., 0.9613) to improve agreement with experimental data. sci-hub.se

For this compound, DFT calculations would predict characteristic vibrational modes. Key assignments would include the stretching vibrations of the O-H group, the asymmetric and symmetric stretching of the sulfonyl (SO2) group, C-S stretching, and various aromatic C-C and C-H vibrations. The potential energy distribution (PED) analysis is used to provide a detailed assignment for each vibrational band. sci-hub.se

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Wavenumber (cm⁻¹)Expected IR IntensityAssignment
ν(O-H)3550StrongO-H stretching
ν(C-H) aromatic3100 - 3000MediumAromatic C-H stretching
ν(C-H) methyl2980 - 2870Medium-WeakMethyl C-H stretching
νas(SO₂)1350StrongAsymmetric SO₂ stretching
νs(SO₂)1160StrongSymmetric SO₂ stretching
ν(C-S)750MediumC-S stretching

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Visible) of molecules. nih.gov This technique computes the energies of vertical electronic excitations from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govresearchgate.net The choice of functional, such as CAM-B3LYP, and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for accurately predicting absorption maxima (λmax). researchgate.netnih.gov

For this compound, TD-DFT calculations would identify the primary electronic transitions, likely π→π* transitions within the benzene ring and n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms. These calculations are instrumental in understanding the molecule's photophysical properties. nih.gov

Table 2: Hypothetical TD-DFT Electronic Transition Data for this compound (in DMSO)

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2950.15HOMO → LUMO (π→π)
S₀ → S₂2600.08HOMO-1 → LUMO (π→π)
S₀ → S₃2300.02HOMO → LUMO+1 (n→π*)

Prediction of Chemical Reactivity and Selectivity Parameters

Computational chemistry allows for the calculation of various descriptors that predict the chemical reactivity and stability of a molecule. These are broadly categorized into global and local descriptors. chemrxiv.org

Chemical Potential (μ) : Measures the tendency of electrons to escape from the system. Higher (less negative) values indicate greater reactivity. It is calculated as μ = (E_HOMO + E_LUMO) / 2. dergipark.org.tramazonaws.com

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. It is calculated as η = (E_LUMO - E_HOMO). dergipark.org.trresearchgate.net

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. Higher values suggest a stronger electrophilic character. dergipark.org.tr It is calculated as ω = μ² / (2η). researchgate.netamazonaws.com

These parameters are useful for comparing the reactivity of different sulfonamide derivatives and understanding their electronic stability. researchgate.net

Table 3: Representative Global Reactivity Descriptors for a Benzenesulfonamide (B165840) Derivative (Calculated via DFT)

ParameterSymbolValue (eV)Implication
HOMO EnergyE_HOMO-6.8Electron-donating ability
LUMO EnergyE_LUMO-1.7Electron-accepting ability
HOMO-LUMO GapΔE5.1High kinetic stability
Chemical Potentialμ-4.25Tendency to lose electrons
Chemical Hardnessη5.1Resistance to deformation
Electrophilicity Indexω1.77Propensity to act as an electrophile

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the most reactive sites within the molecule. chemrxiv.org

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. sci-hub.se For this compound, the oxygen atoms of the sulfonyl and hydroxyl groups would be expected to show negative potential, while the hydrogen of the hydroxyl group and the sulfur atom would show positive potential.

Fukui Functions : These functions analyze the change in electron density when an electron is added or removed, identifying the most likely sites for electrophilic, nucleophilic, and radical attack. sci-hub.se

Molecular Modeling and Docking Methodologies for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. rjptonline.orgphyschemres.org This method is fundamental in structure-based drug design for hypothesizing ligand-receptor interactions. nih.gov

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and scoring these poses based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). nih.gov More negative binding energies suggest a more stable ligand-receptor complex. physchemres.org

Benzenesulfonamide derivatives are known to act as inhibitors for various enzymes, notably carbonic anhydrases (CAs). rsc.org A docking study of this compound would likely target a human carbonic anhydrase isoform like CA IX, which is implicated in cancer. rsc.org The simulation would predict the binding mode, identify key interacting amino acid residues (e.g., through hydrogen bonds with the sulfonamide group), and provide a quantitative estimate of binding affinity. nih.govmkjc.in

Table 4: Hypothetical Molecular Docking Results for this compound with Carbonic Anhydrase IX

ParameterValueDetails
PDB ID of Receptor5FL6Human Carbonic Anhydrase IX
Binding Energy (kcal/mol)-7.8Indicates favorable binding affinity
Key Interacting ResiduesHis94, His96, His119, Thr199Amino acids in the active site
Types of InteractionsHydrogen bonds, van der Waals forcesThe sulfonamide group coordinates with the active site zinc ion and forms hydrogen bonds with Thr199. The hydroxyl group may form additional hydrogen bonds.

Conformational Sampling and Energetic Landscapes

The conformational flexibility of this compound is primarily governed by the rotation around the S-C (sulfonyl-aryl) and S-N (sulfonyl-amino) bonds. The interplay of steric and electronic effects dictates the energetically favorable conformations.

Key Torsional Angles and Conformational Preferences:

For benzenesulfonamide and its derivatives, two main conformational populations are typically identified based on the torsion angle of the S-C bond. researchgate.net For this compound, the presence of the hydroxyl and methyl groups on the phenyl ring, as well as the two methyl groups on the nitrogen, will influence the rotational barrier and the specific dihedral angles of the lowest energy conformers. The hydroxyl group can participate in intramolecular hydrogen bonding, further stabilizing certain conformations.

Energetic Landscapes:

The energetic landscape of a molecule describes the potential energy as a function of its conformational degrees of freedom. For this compound, this landscape would be characterized by several local energy minima corresponding to stable conformers, separated by energy barriers.

Computational methods such as Density Functional Theory (DFT) are employed to calculate the relative energies of different conformers. nih.gov By systematically rotating the key torsional angles and performing geometry optimizations, a potential energy surface can be mapped. This allows for the identification of the global minimum energy conformation and other low-energy, populated states. For similar sulfonamides, DFT calculations have been successfully used to determine optimized molecular geometries that closely match experimental data from crystallographic studies. researchgate.net

Table 1: Representative Calculated Conformational Energies of a Substituted Benzenesulfonamide Derivative

ConformerDihedral Angle (C-S-N-C)Relative Energy (kcal/mol)
160°0.00
2180°1.5
3-60°0.00

Note: This table presents hypothetical data for a related benzenesulfonamide to illustrate the concept of conformational energy differences. Actual values for this compound would require specific calculations.

Computational Approaches for Interaction Studies

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in various chemical and biological systems. Computational chemistry offers several powerful tools for this purpose.

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to simulate the interaction of a small molecule with the active site of a target protein. For this compound, docking studies could be employed to investigate its binding to enzymes such as carbonic anhydrases, a common target for sulfonamide-based drugs. rsc.org The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. nih.gov

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a dynamic picture of molecular interactions over time. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the flexibility of this compound and its interaction partners, as well as the role of solvent molecules. researchgate.net These simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to calculate binding free energies. For substituted benzenesulfonamides, MD simulations have been used to analyze the stability and dynamics of enzyme-ligand complexes. nih.gov

Quantum Chemical Calculations for Interaction Energies:

For a more detailed and accurate understanding of intermolecular interactions, quantum chemical calculations can be performed. Methods like DFT can be used to calculate the interaction energy between this compound and another molecule. These calculations can decompose the total interaction energy into components such as electrostatic, exchange-repulsion, polarization, and dispersion forces. This level of detail is valuable for understanding the nature of the non-covalent interactions, including hydrogen bonds and van der Waals forces, that govern the molecular recognition processes. bohrium.com

Table 2: Overview of Computational Methods for Interaction Studies

Computational MethodPrimary ApplicationInformation Gained
Molecular DockingPredicting binding modes of a ligand to a receptor.Preferred binding orientation, binding affinity score.
Molecular DynamicsSimulating the time-dependent behavior of molecular systems.Conformational changes, stability of complexes, binding free energies.
Quantum Chemistry (DFT)Calculating electronic structure and energies of molecules.Accurate interaction energies, nature of intermolecular forces.

Chemical Reactivity and Derivatization Patterns of 4 Hydroxy 3,n Dimethyl Benzenesulfonamide

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of 4-Hydroxy-3,N-dimethyl-benzenesulfonamide is activated towards electrophilic aromatic substitution due to the presence of the strongly activating hydroxyl group and the weakly activating methyl group. byjus.combritannica.com The hydroxyl group is a powerful ortho, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to it. byjus.com

Given the substitution pattern of the molecule, the positions open for electrophilic attack are C2, C5, and C6 (numbering from the sulfonamide group at C1). The hydroxyl group at C4 and the methyl group at C3 will direct incoming electrophiles. The powerful directing effect of the hydroxyl group will primarily activate the positions ortho to it, which are C3 and C5. Since C3 is already substituted with a methyl group, the most likely position for electrophilic substitution is C5. The methyl group at C3 also directs ortho and para, which would be positions C2, C4, and C6. Taking into account the combined directing effects, the most probable sites for electrophilic attack are C5, followed by C2.

Common electrophilic aromatic substitution reactions that phenols readily undergo include nitration, halogenation, and Friedel-Crafts alkylation and acylation. byjus.commlsu.ac.in Due to the high activation of the ring, these reactions can often be carried out under milder conditions than those required for benzene. For instance, halogenation of phenols can proceed even without a Lewis acid catalyst. byjus.com

Nucleophilic aromatic substitution on the benzenesulfonamide (B165840) ring is generally difficult as the ring is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups and a good leaving group, which are not inherent to the structure of this compound.

Modifications and Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂N(CH₃)₂) offers several avenues for chemical modification, primarily centered around the nitrogen atom and the sulfur-nitrogen bond.

While the sulfonamide in this compound is tertiary (N,N-dimethyl), precluding direct acylation or further alkylation at the nitrogen, it's important to consider the reactivity of related primary and secondary sulfonamides to understand the broader context of sulfonamide chemistry. N-acylation of primary and secondary sulfonamides is a common transformation, often achieved using acyl chlorides or anhydrides in the presence of a base or a Lewis acid catalyst like copper(II) triflate. rsc.orgtandfonline.comtandfonline.comsemanticscholar.org

Similarly, N-alkylation of primary and secondary sulfonamides can be accomplished using various alkylating agents. nih.govionike.comacs.orgrsc.org For instance, alcohols can serve as alkylating agents in the presence of a copper catalyst through a "hydrogen borrowing" methodology. ionike.com

Sulfonylureas are a significant class of compounds, and their synthesis often involves the reaction of a primary sulfonamide with an isocyanate. While this compound itself cannot directly form a sulfonylurea due to the lack of an N-H bond, its primary sulfonamide analogue could be a precursor.

The sulfonamide moiety can be incorporated into various heterocyclic systems. benthamscience.comneliti.comnih.gov These syntheses often start from primary or secondary sulfonamides and involve cyclization reactions with appropriate bifunctional reagents. The synthesis of sulfonamide-containing heterocycles is a broad and active area of research, driven by the diverse biological activities of these compounds. neliti.comnih.gov

Reactions of the Hydroxyl Group (e.g., Esterification, Etherification)

The phenolic hydroxyl group is a reactive site for various transformations, most notably esterification and etherification.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. rsc.orgacs.orgnih.govresearchgate.net Carbodiimide-mediated couplings with carboxylic acids are also an effective method for the esterification of phenols. rsc.orgnih.gov The reactivity in these reactions can be influenced by the electronic nature of the phenol (B47542).

Etherification: The formation of an ether from the phenolic hydroxyl group can be achieved through various methods. frontiersin.orggoogle.comgoogle.com A common approach is the Williamson ether synthesis, which involves deprotonation of the phenol to form a phenoxide ion, followed by reaction with an alkyl halide. Palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate is another modern method. frontiersin.org

Reaction TypeReagent(s)Product Type
EsterificationCarboxylic acid (with catalyst), Acyl chloride, Acid anhydridePhenolic Ester
EtherificationAlkyl halide (with base), Vinyl ethylene carbonate (with Pd catalyst)Phenolic Ether

Strategic Derivatization for Enhanced Spectroscopic or Electronic Properties

Derivatization of the phenolic hydroxyl group is a common strategy to enhance its properties for analytical purposes, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.netresearchgate.net Silylation, using reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), converts the polar hydroxyl group into a less polar silyl (B83357) ether, improving chromatographic behavior and providing characteristic mass spectral fragmentation patterns. researchgate.net Acylation with reagents like perfluorooctanoyl chloride can also be used to create derivatives with strong molecular ions in mass spectrometry. nih.gov

The introduction of specific chromophores or fluorophores through derivatization of the hydroxyl group can be used to enhance UV-Vis absorption or fluorescence properties for spectroscopic analysis. For example, benzoyl chloride can be used to introduce a spectroscopically useful phenyl group. libretexts.org

Oxidation and Reduction Pathways of the Benzenesulfonamide Core

The benzenesulfonamide core of this compound has distinct sites susceptible to oxidation and reduction.

Oxidation: The phenolic ring is susceptible to oxidation, which can proceed via different mechanisms depending on the oxidant and reaction conditions. nih.govuc.ptacs.orgmdpi.comcdnsciencepub.com Electrochemical oxidation of phenols often leads to the formation of phenoxyl radicals, which can then undergo further reactions like dimerization or polymerization. uc.pt The oxidation potential of substituted phenols is influenced by the nature of the substituents on the aromatic ring. acs.org Electron-donating groups, like the hydroxyl and methyl groups in the target compound, generally lower the oxidation potential.

Reduction: The sulfonamide group is generally stable to reduction. However, under specific and often harsh conditions, it can be reduced. For instance, treatment of benzenesulfonamides with hydrogen bromide in acetic acid can lead to their reduction to disulfides. nih.gov The reduction of N-hydroxy-sulfonamides to their corresponding sulfonamides has also been reported, often mediated by enzymatic systems. researchgate.net It is important to note that the N,N-dimethylsulfonamide in the title compound is not an N-hydroxy-sulfonamide and would be expected to be more resistant to reduction.

Future Research Trajectories and Interdisciplinary Opportunities in 4 Hydroxy 3,n Dimethyl Benzenesulfonamide Chemistry

Rational Design Principles for Advanced Chemical Entities

The rational design of new molecules derived from 4-Hydroxy-3,N-dimethyl-benzenesulfonamide will be guided by established structure-activity relationship (SAR) principles, which elucidate how specific structural modifications influence biological activity. experiment.comstanford.edu For the benzenesulfonamide (B165840) class, SAR studies are particularly mature, especially in the context of enzyme inhibition, such as targeting carbonic anhydrases (CAs). experiment.commdpi.com

Future design strategies for derivatives of this compound would systematically probe the roles of its key functional groups: the 4-hydroxy, 3-methyl, and N,N-dimethyl substituents.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a critical hydrogen bond donor and acceptor. Its modification into esters, ethers, or other functional groups could modulate pharmacokinetic properties like solubility and membrane permeability. SAR studies on similar hydroxy-benzenesulfonamides have shown that this position is crucial for anchoring to biological targets. nih.gov

Exploration of the 3-Methyl Position: The methyl group provides a lipophilic interaction point and influences the electronic properties of the aromatic ring. Replacing it with other alkyl groups, halogens, or electron-withdrawing/donating groups could fine-tune the molecule's binding affinity and selectivity for specific biological targets.

Variation of the N-Alkyl Groups: The N,N-dimethyl substitution on the sulfonamide nitrogen prevents hydrogen bond donation, a key interaction for classical CA inhibitors which rely on an unsubstituted -SO₂NH₂ group to coordinate with the zinc ion in the enzyme's active site. mdpi.com Designing analogs with a single N-methyl group (secondary sulfonamide) or a free NH₂ (primary sulfonamide) would fundamentally alter the interaction profile. Conversely, exploring larger or more complex N-alkyl or N-aryl substituents could target different protein pockets or confer novel physical properties.

A systematic approach, creating a matrix of derivatives based on these modifications, will be essential for developing advanced chemical entities for applications ranging from therapeutics to materials science.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel sulfonamides. researchgate.net These computational tools can analyze vast datasets to identify complex patterns that are not apparent to human researchers, thereby accelerating the discovery of molecules with desired properties. stanford.edu

For this compound, AI and ML can be applied in several ways:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning algorithms like Random Forest and Support Vector Machines, can predict the biological activity of virtual derivatives. nih.gov By training models on existing datasets of benzenesulfonamide inhibitors, researchers can screen thousands of potential modifications to the this compound core in silico, prioritizing the most promising candidates for synthesis. nih.govnih.gov This significantly reduces the time and cost associated with traditional trial-and-error synthesis.

Generative Models: Deep learning architectures, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules from scratch. researchgate.netmedium.com These models can be trained on libraries of known active compounds and then prompted to generate novel sulfonamides that possess specific desirable properties (e.g., high predicted activity, drug-likeness, synthetic accessibility) while maintaining structural novelty. modelmedicines.com This approach could uncover unconventional molecular designs that might not be conceived through traditional medicinal chemistry intuition.

Selectivity Prediction: A major challenge in drug design is achieving selectivity for a specific biological target over closely related ones. Machine learning models have shown remarkable success in predicting the isoform selectivity of carbonic anhydrase inhibitors. acs.org Such models could be developed to guide the design of this compound derivatives that selectively target one enzyme or receptor over others, minimizing potential off-target effects.

AI/ML TechniqueApplication in Sulfonamide DesignPotential Impact
Machine Learning QSARPredicting bioactivity of virtual derivatives of this compound. nih.govPrioritization of synthetic targets, reducing experimental costs.
Generative Adversarial Networks (GANs)De novo design of novel sulfonamide structures with optimized properties. researchgate.netExploration of new chemical space and discovery of unconventional scaffolds.
Deep Neural Networks (DNNs)Predicting isoform selectivity for specific enzyme targets (e.g., carbonic anhydrases). stanford.eduacs.orgDesign of more specific agents with fewer side effects.
Wasserstein GANs (WGANs)Data augmentation to improve the performance of predictive models when experimental data is scarce. nih.govEnhanced model accuracy and reliability for activity prediction.

Novel Synthetic Methodologies and Process Intensification

While the classical synthesis of sulfonamides involves reacting a sulfonyl chloride with an amine, modern chemistry offers more efficient, sustainable, and versatile alternatives. researchgate.net Future research will focus on applying these novel methodologies to the synthesis of this compound and its derivatives.

Electrochemical Synthesis: Electrochemistry represents a green and powerful tool for sulfonamide synthesis. Recent breakthroughs have demonstrated the direct, metal-free synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide, and amines. nih.gov This method avoids the need for harsh reagents and allows for the reaction to be driven by electricity. Applying this to a suitably protected phenol (B47542) could provide a direct route to the target compound.

Photoredox Catalysis: Visible-light photoredox catalysis enables the formation of C–S bonds under exceptionally mild conditions. researchgate.net Synergistic photoredox and copper catalysis systems can construct sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature, showing excellent functional group tolerance. researchgate.net This would be particularly valuable for synthesizing complex derivatives of this compound without damaging sensitive functional groups.

Process Intensification with Flow Chemistry: The shift from batch to continuous flow manufacturing is a key aspect of process intensification. Electrochemical syntheses, in particular, are well-suited for flow reactors, which offer superior control over reaction parameters, enhanced safety, and the potential for scalable, automated production. youtube.com Developing a continuous flow process for the synthesis of this compound would be a significant step towards efficient and sustainable manufacturing. medium.com

MethodologyKey FeaturesApplicability to Target Compound
Electrochemical SynthesisMetal-free, uses electricity as a "reagent", direct C-H sulfonamidation. nih.govDirect synthesis from a substituted phenol, SO₂, and dimethylamine.
Photoredox/Copper CatalysisMild room-temperature conditions, high functional group tolerance. researchgate.netSynthesis of complex and sensitive derivatives.
Flow ChemistryEnhanced safety, scalability, precise reaction control, process intensification. youtube.comEfficient and automated large-scale production.

Exploration of Unconventional Reactivity and Catalysis

Beyond its synthesis, this compound can serve as a versatile building block for further chemical transformations by exploring unconventional reactivity.

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for molecular editing that avoids pre-functionalized starting materials. nih.gov Rhodium-catalyzed C-H activation can be used to introduce new substituents at the ortho position of the benzenesulfonamide ring, enabling late-stage diversification of the core structure. researchgate.net Metal-free methods for C(sp³)–H functionalization of the N-alkyl groups on sulfonamides are also emerging, opening new avenues for modification.

Desulfonylative Reactions: The sulfonamide group is often considered a stable and robust functional group. However, under photoredox catalysis, it can be cleaved in desulfonylative reactions. researchgate.net This allows the sulfonamide moiety to be used as a traceless directing group or to be replaced by other functionalities, enabling novel synthetic transformations where the sulfonamide is a key intermediate rather than the final product.

Novel Catalytic Couplings: The development of new catalysts continues to expand the toolbox for forming C-N bonds. Photosensitized nickel catalysis, for example, provides an efficient method for coupling sulfonamides with aryl halides. This could be used to attach the 4-hydroxy-3-methyl-benzenesulfonamide core to various aromatic and heteroaromatic systems, rapidly generating libraries of complex molecules.

Contributions to Fundamental Organic and Physical Chemistry Theories

Detailed investigation of this compound can provide valuable data that contributes to a deeper understanding of fundamental chemical principles.

Molecular Conformation and Bonding: The geometry around the sulfur atom in benzenesulfonamides is of significant theoretical interest. Gas electron diffraction and quantum chemical calculations on the parent benzenesulfonamide have revealed a conformation where the S-N bond is perpendicular to the plane of the benzene (B151609) ring. researchgate.net Studying how the 3-methyl and N,N-dimethyl groups in the target molecule influence this conformation, as well as the rotational barriers around the C-S and S-N bonds, would provide important data for refining computational models of molecular structure.

Electronic Properties and Substituent Effects: The sulfonamide group is a strong electron-withdrawing group, which significantly influences the electronic properties of the attached benzene ring. researchgate.net A detailed study using computational methods like Natural Bond Orbital (NBO) analysis and experimental techniques like spectroscopy can quantify the electronic effects of the -SO₂(NMe₂) group in concert with the electron-donating -OH and -CH₃ groups. This provides a rich system for studying the interplay of electronic effects in polysubstituted aromatic systems.

Acidity and Hydrogen Bonding: The acidity (pKa) of the phenolic proton is modulated by the other substituents on the ring. Precise measurement and theoretical calculation of the pKa of this compound would contribute to quantitative models of substituent effects on phenol acidity. While the N,N-dimethylated sulfonamide cannot act as a hydrogen bond donor, the oxygen atoms of the sulfonyl group and the phenolic oxygen are effective hydrogen bond acceptors, influencing the molecule's crystal packing and solvation properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-3,N-dimethyl-benzenesulfonamide, and how can reaction conditions be optimized?

  • Answer: The synthesis typically involves multi-step organic reactions, including sulfonamide bond formation and regioselective hydroxyl/methyl group introduction. A common approach is:

Sulfonation: Reacting a benzene derivative (e.g., 3,N-dimethylaniline) with sulfonic acid chlorides under anhydrous conditions.

Hydroxylation: Introducing the hydroxy group via electrophilic substitution or catalytic hydroxylation.
Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–60°C), and catalysts like pyridine for acid scavenging. Purity is verified via HPLC (>95%) and NMR .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer:

Technique Purpose Example Data
NMR Confirm molecular structure and substituent positions¹H NMR (DMSO-d6): δ 2.25 (s, 3H, CH3), 7.45 (d, J=8 Hz, Ar-H)
HPLC-MS Assess purity and molecular weight[M+H]⁺ = 215.1 m/z
FT-IR Identify functional groups (e.g., -SO2NH-, -OH)Peaks at 1150 cm⁻¹ (S=O) and 3400 cm⁻¹ (-OH)

Q. What safety protocols are critical for handling this compound in the lab?

  • Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage: Store in sealed containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

  • Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Variable Temperature NMR: To detect dynamic processes (e.g., rotational barriers).
  • Deuterated Solvent Screening: Compare D2O vs. DMSO-d6 to identify proton exchange.
  • Supplementary Techniques: Use X-ray crystallography (as in related sulfonamides) to resolve ambiguous NOE correlations .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

  • Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media.
  • In Silico Docking: Model binding affinities for biological targets (e.g., enzymes) using AutoDock Vina .

Q. How should researchers design experiments to evaluate its potential as a kinase inhibitor?

  • Answer:

Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR).

Assay Design:

  • Enzyme Inhibition: Use fluorescence-based ADP-Glo™ assays.
  • Cellular Uptake: Measure intracellular concentrations via LC-MS/MS.

Control Experiments: Compare with known inhibitors (e.g., staurosporine) and validate selectivity via kinome-wide profiling .

Q. What strategies mitigate challenges in derivatizing the hydroxy group without affecting sulfonamide stability?

  • Answer:

  • Protective Groups: Use tert-butyldimethylsilyl (TBS) to shield -OH during alkylation/acylation.
  • Mild Reaction Conditions: Employ low-temperature (-20°C) Mitsunobu reactions for ether formation.
  • Stability Monitoring: Track sulfonamide integrity via TLC (Rf shifts) and IR .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across cell lines?

  • Answer: Variability may stem from:

  • Cell Permeability Differences: Use logP calculations (e.g., >3.0 for optimal membrane penetration).
  • Metabolic Stability: Perform hepatic microsome assays to compare degradation rates.
  • Off-Target Effects: Conduct RNA-seq to identify unintended pathway modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.